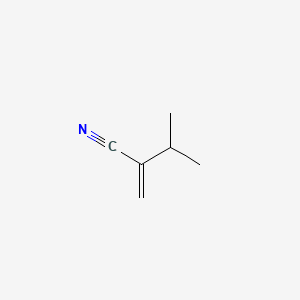

Butanenitrile, 3-methyl-2-methylene-

Description

Contextualization within Unsaturated Nitrile Chemistry

Unsaturated nitriles, in general, are a class of organic compounds that have garnered significant interest from the scientific community. The conjugation of the nitrile group with a carbon-carbon double bond leads to the delocalization of π-electrons across the molecule. This electronic communication influences the reactivity of both the alkene and the nitrile functionalities, making these compounds susceptible to a variety of chemical transformations.

Butanenitrile, 3-methyl-2-methylene- fits within this class of compounds and is expected to exhibit characteristic reactions of α,β-unsaturated nitriles. These typically include nucleophilic additions, where the β-carbon is the primary site of attack, and reactions involving the nitrile group itself, such as hydrolysis or reduction. The presence of the isopropyl group adjacent to the double bond may introduce steric effects that influence its reactivity compared to simpler α,β-unsaturated nitriles.

Table 1: Chemical Identification of Butanenitrile, 3-methyl-2-methylene-

| Identifier | Value |

|---|---|

| IUPAC Name | 3-Methyl-2-methylenebutanenitrile |

| Synonym | 2-Isopropylacrylonitrile |

| CAS Number | 2813-69-6 |

| Molecular Formula | C₆H₉N |

| Molecular Weight | 95.15 g/mol |

Significance in Modern Organic Synthesis and Chemical Science

The significance of Butanenitrile, 3-methyl-2-methylene- in modern organic synthesis lies primarily in its potential as a versatile building block. The nitrile functional group is a valuable precursor to other functionalities, including amines, carboxylic acids, and amides, through well-established chemical transformations such as reduction and hydrolysis. The presence of the alkene moiety allows for a range of addition reactions, further expanding its synthetic utility.

In a broader context, this compound is utilized in laboratory settings for the manufacturing of other chemical compounds. aaronchem.com For instance, it has been mentioned in patent literature as a potential reactant in the synthesis of substituted cyclodextrin (B1172386) derivatives and fluorosilicon nitrile compounds. google.comgoogle.com These applications, though not extensively detailed in publicly available research, suggest its role as an intermediate in the creation of more complex molecules with potential applications in materials science and medicinal chemistry.

Scope and Research Trajectories

The current body of research specifically detailing the synthesis, reactivity, and applications of Butanenitrile, 3-methyl-2-methylene- is somewhat limited. Much of the available information situates it within larger classes of compounds in patent applications or provides basic characterization data. For example, its mass spectrum is available in the EPA/NIH mass spectral database. nist.gov

Future research trajectories for Butanenitrile, 3-methyl-2-methylene- could involve a more in-depth exploration of its unique reactivity, particularly how the isopropyl group influences the outcomes of common reactions for α,β-unsaturated nitriles. A systematic investigation into its synthetic accessibility and its efficacy as a precursor in the synthesis of novel organic molecules would be a valuable contribution to the field. Furthermore, exploring its potential in polymerization reactions, given the presence of the vinyl group, could open up new avenues for the development of novel polymeric materials. As with many specialty chemicals, a deeper understanding of its properties and reactivity could unlock new and valuable applications in various sectors of the chemical industry.

Table 2: Available Physical and Spectral Data for Butanenitrile, 3-methyl-2-methylene-

| Property | Data |

|---|---|

| Molecular Formula | C₆H₉N |

| Molecular Weight | 95.15 g/mol |

| Appearance | Not specified in available literature |

| Mass Spectrum | Available in the EPA/NIH mass spectral database nist.gov |

| Infrared Spectrum | Vapor phase IR data is available nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-methylidenebutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5(2)6(3)4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMZKOAOMQSOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337481 | |

| Record name | Butanenitrile, 3-methyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2813-69-6 | |

| Record name | Butanenitrile, 3-methyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct approaches aim to construct the core α,β-unsaturated nitrile framework in a highly convergent manner. These methods often involve elimination reactions to form the double bond or condensation strategies that build the carbon skeleton and introduce the nitrile functionality simultaneously.

The formation of α,β-unsaturated nitriles through elimination reactions is a cornerstone of organic synthesis. One plausible strategy for the synthesis of Butanenitrile, 3-methyl-2-methylene- involves the dehydration of a β-hydroxy nitrile precursor. A particularly relevant synthetic pathway for creating such precursors is the Baylis-Hillman reaction. wikipedia.org This reaction couples an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgorganic-chemistry.org

For the target molecule, a conceivable Baylis-Hillman reaction would involve the coupling of acrylonitrile (B1666552) with isobutyraldehyde (B47883). This would generate 3-hydroxy-2-methylene-3-methylbutanenitrile, the ideal precursor for a subsequent dehydration step to yield the final product. The mechanism proceeds via a Michael addition of the catalyst to the activated alkene, followed by an aldol-type addition to the aldehyde, and finally, catalyst elimination to generate the densely functionalized allylic alcohol product. princeton.edu

Another established method for dehydrogenation involves the introduction of a selenium substituent alpha to the nitrile group, followed by oxidative elimination. organic-chemistry.org This two-step process begins with the formation of an α-seleno nitrile, typically by reacting the enolate of the corresponding saturated nitrile (3-methylbutanenitrile) with an electrophilic selenium reagent like benzeneselenenyl chloride. Subsequent oxidation of the selenium to a selenoxide triggers a spontaneous syn-elimination at low temperatures, yielding the desired alkene-nitrile. organic-chemistry.org

The development of advanced catalytic systems is crucial for controlling the selectivity and efficiency of nitrile syntheses. In the context of elimination reactions like the Baylis-Hillman reaction, chiral catalysts have been developed to achieve asymmetric synthesis, which is significant when the electrophile is prochiral. wikipedia.org Catalysts for this transformation include chiral tertiary amines, phosphines, and bifunctional systems that can enhance reaction rates and enantioselectivity. wikipedia.orghsc.edu

For condensation reactions, such as the Knoevenagel condensation, various catalysts have been shown to be effective. Triphenylphosphine has been utilized as a mild, efficient catalyst for the condensation of aldehydes with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) under solvent-free conditions. organic-chemistry.org More recently, ionic liquids such as diisopropylethylammonium acetate (B1210297) (DIPEAc) have been employed as catalysts, offering high yields and simplified work-up procedures. scielo.org.mx The use of heterogeneous catalysts, for instance, sulfonic acid functionalized silica, provides an environmentally benign option with the potential for catalyst recycling. researchgate.neteurjchem.com These catalytic systems could plausibly be adapted for a Knoevenagel-type synthesis of Butanenitrile, 3-methyl-2-methylene-.

Indirect Synthetic Routes via Precursor Transformation

Indirect routes rely on the synthesis of a related molecule or isomer, which is then converted into the target compound through chemical transformations such as isomerization or derivatization.

The isomerization of alkene-nitriles is a significant industrial process, particularly in the production of adiponitrile, a nylon precursor. A common starting material in this field is 2-methyl-3-butenenitrile (B95465) (2M3BN), an isomer of the target compound. Research has shown that 2M3BN can be isomerized into different products depending on the catalytic system employed. wikipedia.org

Isomerization to Linear Pentenenitriles: Using certain nickel catalysts combined with phosphite (B83602) ligands, 2M3BN can be isomerized to linear nitriles such as 3-pentenenitrile (B94367) (3PN). wikipedia.orgtue.nl

Isomerization to Conjugated Isomers: The use of other catalysts can lead to the formation of the thermodynamically more stable, conjugated isomer, 2-methyl-2-butenenitrile (2M2BN). A patented method describes the direct isomerization of an alkene-nitrile mixture containing 2M3BN to 2M2BN with high conversion and selectivity using a calcium-containing inorganic base, such as calcium hydroxide. google.com

The selective formation of Butanenitrile, 3-methyl-2-methylene- via isomerization presents a significant challenge. The target molecule is the kinetic product, which is less stable than the conjugated thermodynamic product (2M2BN). wikipedia.orgmasterorganicchemistry.com Achieving kinetic control requires carefully selected reaction conditions, such as lower temperatures, to favor the faster-forming, less stable isomer and prevent equilibration to the more stable product. libretexts.orglibretexts.org

Table 1: Isomerization of 2-Methyl-3-butenenitrile (2M3BN) to 2-Methyl-2-butenenitrile (2M2BN) Data sourced from patent CN103804227A google.com

| Catalyst | Substrate | Temperature | Pressure | Time | Conversion Rate | Selectivity to 2M2BN |

|---|---|---|---|---|---|---|

| Calcium Hydroxide | Alkene-nitrile mix containing 2M3BN | 140 °C | 0.1 MPa | 8 hours | >95% | >95% |

This strategy involves synthesizing a butanenitrile derivative that can be chemically modified to introduce the 2-methylene group. One potential starting material is 3-methylbutanenitrile. A hypothetical route would involve the α-functionalization of this saturated nitrile, for instance, through α-hydroxymethylation by reaction of its carbanion with formaldehyde. The resulting β-hydroxy nitrile could then be dehydrated to yield the target alkene.

A more direct precursor-based approach starts with a molecule already containing the hydroxyl group. A patented process describes the synthesis of 3-hydroxy-3-methylbutyronitrile via the regioselective ring-opening of isobutylene (B52900) oxide with a cyanide source. google.com While this provides a saturated β-hydroxy nitrile, subsequent steps would be required to introduce the double bond at the C2 position.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.com While no MCR has been explicitly reported for the synthesis of Butanenitrile, 3-methyl-2-methylene-, established MCRs offer plausible pathways.

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an active methylene compound and a carbonyl compound. researchgate.net A potential route to the target molecule could involve the Knoevenagel condensation of isobutyraldehyde with a cyanoacetic acid derivative. This would form an intermediate that, upon subsequent modification or decarboxylation, could yield the desired α,β-unsaturated nitrile. The reaction is typically catalyzed by a weak base. organic-chemistry.orgresearchgate.net

Another powerful MCR is the Strecker synthesis, which produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov While not directly applicable for the target structure, variations and subsequent eliminations could potentially be devised. The versatility of MCRs makes them an attractive area for developing novel and efficient syntheses of complex nitrile-containing molecules. nih.gov

Green Chemistry Approaches to the Synthesis of 3-methyl-2-methylenebutanenitrile Remain Largely Unexplored

Currently, there is a notable lack of publicly available scientific literature detailing green and sustainable synthetic methodologies specifically for the chemical compound Butanenitrile, 3-methyl-2-methylene-. Extensive searches of scholarly databases and chemical literature have not yielded specific research focused on environmentally benign routes to this molecule.

While the broader field of nitrile synthesis has seen significant advancements in green chemistry, including the use of biocatalysis and the development of processes that minimize waste and utilize less hazardous materials, these principles have not yet been documented in the context of 3-methyl-2-methylenebutanenitrile. The development of such methods would align with the ongoing efforts in the chemical industry to adopt more sustainable practices.

Future research in this area could explore several promising avenues for the green synthesis of 3-methyl-2-methylenebutanenitrile. Potential strategies might include:

Biocatalytic Routes: Investigating the use of enzymes, such as nitrilases or dehydratases, to catalyze the formation of the nitrile group and the carbon-carbon double bond from bio-based precursors.

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-derived solvents.

Catalytic Methods: Developing highly efficient and selective catalysts that can operate under mild reaction conditions, thereby reducing energy consumption and by-product formation.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

The exploration and implementation of these green chemistry principles would be crucial in developing a sustainable manufacturing process for Butanenitrile, 3-methyl-2-methylene-.

Chemical Transformations and Reaction Mechanisms

Reactivity of the Alkene Moiety

The exocyclic methylene (B1212753) group, being part of a conjugated system, is susceptible to various addition reactions. Its reactivity is dictated by the electronic effects of the nitrile group and the alkyl substituents.

Electrophilic Additions to the Methylene Group

The carbon-carbon double bond in butanenitrile, 3-methyl-2-methylene- can act as a nucleophile, reacting with electrophiles. In the presence of an electrophile like a hydrogen halide (HX), the reaction is expected to proceed via a two-step mechanism. libretexts.org The initial step involves the attack of the π electrons of the alkene on the electrophile, leading to the formation of a carbocation intermediate. libretexts.org

According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the carbon atom that results in the formation of the more stable carbocation. In this case, protonation of the terminal methylene carbon atom generates a tertiary carbocation, which is stabilized by the inductive effects of the three attached alkyl groups. The subsequent attack of the nucleophile (X⁻) on this carbocation yields the final addition product. youtube.com

The general mechanism is as follows:

Protonation: The double bond attacks H⁺ to form a tertiary carbocation.

Nucleophilic Attack: The halide ion (X⁻) attacks the carbocation.

| Reactant | Reagent | Product |

| Butanenitrile, 3-methyl-2-methylene- | HBr | 2-Bromo-3-methyl-2-butanenitrile |

| Butanenitrile, 3-methyl-2-methylene- | HCl | 2-Chloro-3-methyl-2-butanenitrile |

This table represents expected products based on established reaction mechanisms.

Radical Reactions and Mechanistic Pathways

Radical reactions involving butanenitrile, 3-methyl-2-methylene- can be initiated by radical initiators or photochemically. A carbon-centered radical can add to the double bond, or a radical can abstract a hydrogen atom from an allylic position. The radical-mediated intramolecular translocation of cyano groups has been identified as a valuable method for the site-selective functionalization of organic molecules. researchgate.net This process is thought to occur through the addition of an internally generated carbon-centered radical to the nitrile's triple bond, followed by the β-scission of the resulting cyclic iminyl radical intermediate to shift the cyano group and generate a more stable carbon radical for further reactions. researchgate.netlibretexts.org

In the presence of a radical initiator and a hydrogen donor like HBr under anti-Markovnikov conditions (e.g., in the presence of peroxides), the bromine radical adds to the terminal methylene carbon to form a more stable tertiary radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov addition product.

| Reaction Type | Initiator | Expected Product |

| Radical addition of HBr | Peroxides | 1-Bromo-3-methyl-2-butanenitrile |

| Radical polymerization | Radical initiator | Poly(3-methyl-2-methylenebutanenitrile) |

This table outlines expected outcomes from known radical reaction pathways.

Cycloaddition Reactions Involving the Olefinic System

The activated double bond of butanenitrile, 3-methyl-2-methylene- makes it a suitable dienophile or dipolarophile in cycloaddition reactions. fiveable.me These reactions are powerful methods for the construction of cyclic and heterocyclic systems.

For instance, in a [4+2] cycloaddition (Diels-Alder reaction), butanenitrile, 3-methyl-2-methylene- can react with a conjugated diene. The electron-withdrawing nature of the nitrile group enhances the dienophilic character of the alkene.

In [3+2] cycloadditions, the alkene can react with 1,3-dipoles such as nitrones or nitrile oxides to form five-membered heterocyclic rings. scielo.org.mxchemrxiv.org These reactions often exhibit high regioselectivity. The reaction of α,β-unsaturated selenoaldehydes with nitrones and nitrile oxides has been studied, providing a model for the reactivity of similar unsaturated systems. scielo.org.mx

| Reaction Type | Reactant | Product Type |

| [4+2] Cycloaddition | Butadiene | Substituted cyclohexenecarbonitrile |

| [3+2] Cycloaddition | Phenylnitrone | Substituted isoxazolidine |

This table provides representative examples of potential cycloaddition reactions.

Reactivity of the Nitrile Functional Group

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. libretexts.org This allows for a range of nucleophilic additions and reduction reactions.

Nucleophilic Addition Reactions at the Nitrile Carbon

Nucleophiles can attack the electrophilic carbon of the nitrile group. This reaction is fundamental to the conversion of nitriles into other functional groups. libretexts.org For α,β-unsaturated nitriles, nucleophilic attack can occur either directly at the nitrile carbon (1,2-addition) or at the β-carbon of the alkene (1,4-conjugate addition). rsc.orgacs.org The regioselectivity depends on the nature of the nucleophile and the reaction conditions.

Strong, hard nucleophiles like Grignard reagents tend to favor 1,2-addition to the nitrile, which upon hydrolysis yields a ketone.

Mechanism with Grignard Reagent:

Nucleophilic Addition: The Grignard reagent adds to the nitrile carbon.

Hydrolysis: The intermediate imine is hydrolyzed to a ketone.

| Nucleophile | Product after Hydrolysis |

| Methylmagnesium bromide | 3,4-Dimethyl-3-penten-2-one |

| Phenyllithium | (E)-3-Methyl-2-phenyl-2-butenenitrile |

This table illustrates the expected products from nucleophilic addition to the nitrile group followed by hydrolysis where applicable.

Reduction Pathways to Primary Amines

The nitrile group can be reduced to a primary amine. This transformation is a valuable synthetic tool for introducing an aminomethyl group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgscite.aimasterorganicchemistry.com

With a strong reducing agent like LiAlH₄, the reaction proceeds via two successive additions of hydride ions to the nitrile carbon. libretexts.orgchemistrysteps.com An aqueous workup then protonates the resulting nitrogen to yield the primary amine. libretexts.org In the case of α,β-unsaturated nitriles, LiAlH₄ can sometimes also reduce the carbon-carbon double bond, depending on the substrate and reaction conditions. scite.ai

Catalytic hydrogenation, for example using hydrogen gas with a palladium, platinum, or nickel catalyst, can also effect the reduction of the nitrile to a primary amine. nih.gov The selectivity of catalytic hydrogenation can be influenced by the choice of catalyst and reaction conditions. acs.orgnih.gov

| Reducing Agent | Conditions | Product |

| LiAlH₄ | 1. Diethyl ether, 2. H₂O | 3-Methyl-2-methylenebutan-1-amine |

| H₂ / Raney Nickel | High pressure, heat | 2-Isopropylbutan-1-amine |

| H₂ / Rh-JosiPhos complex | Asymmetric hydrogenation | Chiral 2-(1-methylethyl)butanenitrile |

This table summarizes common reduction methods and their expected products. The reduction of the double bond may also occur depending on the specific conditions.

Complex Cascade and Rearrangement Reactions

The conjugated system of Butanenitrile, 3-methyl-2-methylene- makes it a candidate for various pericyclic reactions, including sigmatropic rearrangements and electrocyclizations, which can lead to the formation of complex molecular architectures.

Sigmatropic rearrangements involve the intramolecular migration of a sigma bond within a π-electron system. wikipedia.org While the ground-state structure of Butanenitrile, 3-methyl-2-methylene- is not ideally set up for common sigmatropic reactions like the researchgate.netresearchgate.net Cope or Claisen rearrangements, it could serve as a precursor to intermediates that undergo such transformations. libretexts.orglibretexts.org For instance, the introduction of appropriate functional groups could enable pathways like the researchgate.netlibretexts.org-Wittig rearrangement if an allylic ether were formed. wikipedia.org

Electrocyclization reactions are intramolecular processes where a new sigma bond is formed between the termini of a conjugated π-system, leading to a cyclic product. masterorganicchemistry.com The π-system of Butanenitrile, 3-methyl-2-methylene- could potentially participate as a 4π component in thermally or photochemically induced electrocyclic reactions if it were part of a larger conjugated triene system. For example, in a manner analogous to the reaction of some α,β-unsaturated aldehydes, it could undergo a 6π-electrocyclization to form heterocyclic systems if suitably substituted. researchgate.net

The electrophilic nature of the β-carbon in the α,β-unsaturated nitrile system makes it susceptible to nucleophilic attack. If a nucleophilic moiety is tethered to the molecule, an intramolecular cyclization can occur. This process, often a Michael-type addition, is a powerful strategy for constructing cyclic compounds. nih.gov

For Butanenitrile, 3-methyl-2-methylene-, a hypothetical derivative containing a tethered nucleophile (e.g., a carbanion or an amine) could undergo a 5-exo or 6-endo cyclization, depending on the length and nature of the tether. The nitrile group itself can also participate directly in cyclization cascades. In related systems, tethered nitriles have been shown to undergo a net-[4+2] cycloaddition with an allene (B1206475) intermediate, which is formed via tautomerization of an alkyne, to generate fused heterocyclic products. nih.gov This highlights the versatility of the nitrile group in complex intramolecular transformations.

Oxidative Transformations of Butanenitrile, 3-methyl-2-methylene-

The oxidative degradation of Butanenitrile, 3-methyl-2-methylene-, particularly in atmospheric chemistry, is of interest. The reaction with hydroxyl (OH) radicals is a primary degradation pathway for unsaturated organic compounds in the troposphere. copernicus.org Studies on the structurally analogous compound, 3-methyl-2-butenal (B57294), provide a strong basis for predicting the oxidative fate of the title compound. nih.gov

The gas-phase reaction of 3-methyl-2-butenal with OH radicals proceeds via two main pathways:

H-atom abstraction from the aldehydic group. This pathway accounts for about 40% of the reaction for the aldehyde analog. nih.gov For Butanenitrile, 3-methyl-2-methylene-, the analogous pathway would be H-atom abstraction from the allylic methyl groups, which is generally less favorable than addition to the double bond.

Based on the oxidation of 3-methyl-2-butenal, the primary products expected from the OH radical-initiated oxidation of Butanenitrile, 3-methyl-2-methylene- would include acetone (B3395972) and a C2 carbonyl compound containing the nitrile group (analogous to glyoxal), alongside organic nitrates and peroxyacyl nitrates in the presence of NOx. nih.gov

| Product | Molar Formation Yield (%) | Notes |

|---|---|---|

| Acetone | 74 ± 6 | Formed from OH addition to the C2 position. |

| Glyoxal | 40 ± 3 | Formed from H-atom abstraction from the CHO group. |

| 2-hydroxy-2-methylpropanal | 4.6 ± 0.7 | A minor product from the OH addition pathway. |

| Organic Nitrates (RONO₂) | 8.5 ± 2.3 | Indicates reaction pathways in the presence of NOx. |

| CO₂ and Peroxyacyl Nitrates | 38 ± 6 | Indicates fragmentation and reaction with NO₂. |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. However, a thorough search of the current scientific literature and spectral databases did not yield specific experimental ¹H or ¹³C NMR data for "Butanenitrile, 3-methyl-2-methylene-".

In the absence of experimental data, a theoretical analysis based on the known principles of NMR spectroscopy can predict the expected spectral features. For ¹H NMR, the spectrum would be expected to show signals corresponding to the vinylic protons of the methylene (B1212753) group, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling patterns of these signals would be characteristic of their respective chemical environments.

Similarly, for ¹³C NMR, distinct signals would be anticipated for the nitrile carbon, the two sp² hybridized carbons of the methylene group, the sp hybridized carbon of the isopropyl group, and the two equivalent methyl carbons of the isopropyl group. The chemical shifts of these carbons would provide critical information for confirming the molecular structure. The predicted chemical shifts are essential for identifying the compound in reaction mixtures and for quality control purposes.

Predicted ¹H and ¹³C NMR Chemical Shifts for Butanenitrile, 3-methyl-2-methylene-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C≡N | - | ~118-125 |

| =CH₂ | ~5.5-6.0 (2H, multiplet) | ~120-130 |

| >C= | - | ~135-145 |

| -CH< | ~2.5-3.0 (1H, septet) | ~30-40 |

| (CH₃)₂ | ~1.1-1.3 (6H, doublet) | ~20-25 |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. A GC-MS (Gas Chromatography-Mass Spectrometry) spectrum for "Butanenitrile, 3-methyl-2-methylene-" is available in the NIST (National Institute of Standards and Technology) database, confirming its utility in identifying this compound. nih.gov

The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as a methyl radical from the isopropyl group, leading to the formation of stable carbocations. Analyzing these fragments provides a fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures and for monitoring the progress of chemical reactions in which it is involved.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their geometric arrangement, making these methods excellent for functional group identification. A vapor phase IR spectrum for "Butanenitrile, 3-methyl-2-methylene-" is noted as being available. nih.gov

The IR spectrum of "Butanenitrile, 3-methyl-2-methylene-" would be characterized by a sharp, strong absorption band around 2215-2260 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. Other key absorption bands would include those corresponding to the C=C stretching of the methylene group (around 1640-1680 cm⁻¹), C-H stretching vibrations for the sp² and sp³ hybridized carbons, and various bending vibrations.

Raman spectroscopy would also be expected to show a characteristic band for the nitrile group, although its intensity might differ from the IR spectrum. The C=C double bond, being more polarizable, would likely give a strong signal in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule.

Characteristic Vibrational Frequencies for Butanenitrile, 3-methyl-2-methylene-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C≡N | Stretch | 2215-2260 (strong, sharp) | 2215-2260 (moderate to strong) |

| C=C | Stretch | 1640-1680 (variable) | 1640-1680 (strong) |

| =C-H | Stretch | 3010-3095 (medium) | 3010-3095 (medium) |

| C-H (sp³) | Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While there are no specific XPS studies published for "Butanenitrile, 3-methyl-2-methylene-", the technique is applicable to the analysis of this compound.

An XPS analysis of "Butanenitrile, 3-methyl-2-methylene-" would provide high-resolution spectra for the C 1s, N 1s, and survey scans to detect any other elements present. The C 1s spectrum would be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms: the nitrile carbon, the sp² carbons of the double bond, the sp³ methine carbon, and the sp³ methyl carbons. The binding energies of these peaks would provide insight into the electronic structure of the molecule. Similarly, the N 1s spectrum would show a single peak characteristic of the nitrile nitrogen. XPS is particularly valuable for analyzing thin films or surface modifications of materials containing this compound.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of Butanenitrile, 3-methyl-2-methylene-. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. From this, a wide range of properties can be derived, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and partial atomic charges. These descriptors are crucial for understanding the molecule's stability, polarity, and sites susceptible to electrophilic or nucleophilic attack.

For instance, the nitrile group (-C≡N) is strongly electron-withdrawing, which significantly influences the electronic landscape of the entire molecule. The adjacent methylene (B1212753) C=C double bond is an electron-rich region. QM calculations can precisely quantify these electronic effects, providing a basis for predicting the molecule's behavior in chemical reactions.

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org In conjunction with QM calculations, TST allows for the detailed investigation of reaction pathways. wikipedia.orglibretexts.org This involves mapping the potential energy surface of a reaction to identify the reactants, products, and the high-energy transition state that connects them. libretexts.org

The primary steps in this analysis include:

Geometry Optimization: The molecular structures of reactants, intermediates, products, and transition states are optimized to find the lowest energy arrangement of atoms.

Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state. libretexts.org

Frequency Analysis: Calculation of vibrational frequencies is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation traces the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, which is a key factor governing the reaction rate. libretexts.org For a hypothetical reaction such as the electrophilic addition of HBr to the methylene group of Butanenitrile, 3-methyl-2-methylene-, TST could be used to determine the preferred reaction pathway and the corresponding energy barriers.

Table 1: Hypothetical QM-Calculated Energy Profile for HBr Addition

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Molecule + HBr) | 0.0 | Initial state |

| Transition State 1 (Markovnikov) | +15.2 | H adds to C2, Br nears C3 |

| Intermediate 1 (Markovnikov) | +5.4 | Carbocation at C3 |

| Transition State 2 (Anti-Markovnikov) | +22.7 | H adds to C3, Br nears C2 |

| Intermediate 2 (Anti-Markovnikov) | +18.9 | Carbocation at C2 |

| Product (3-bromo-3-methylbutanenitrile) | -12.5 | Final product from Path 1 |

This is an interactive data table. You can sort and filter the data.

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction. QM calculations provide a reliable method for determining proton affinity by computing the energies of the neutral molecule and its protonated form (conjugate acid).

PA = -ΔH = E(neutral) - E(protonated)

For Butanenitrile, 3-methyl-2-methylene-, there are multiple potential sites for protonation, most notably the nitrogen atom of the nitrile group and the π-system of the C=C double bond. By calculating the energy of each possible protonated species, the most favorable protonation site can be identified as the one with the highest proton affinity.

Furthermore, QM frequency calculations allow for the determination of key thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). These values are essential for understanding the spontaneity and equilibrium position of reactions involving the molecule.

Table 2: Calculated Thermodynamic Data for Protonation at the Nitrile Nitrogen

| Parameter | Value | Unit |

| Electronic Energy Change (ΔE) | -225.4 | kcal/mol |

| Enthalpy Change (ΔH) | -228.1 | kcal/mol |

| Gibbs Free Energy Change (ΔG) | -219.8 | kcal/mol |

| Proton Affinity (PA) | 228.1 | kcal/mol |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves, changes shape (conformation), and interacts with its environment. researchgate.net

For Butanenitrile, 3-methyl-2-methylene-, MD simulations can be used to explore its conformational landscape by analyzing the rotation around its single bonds. This analysis helps identify the most stable conformers and the energy barriers between them. youtube.comyoutube.com

MD is also invaluable for studying intermolecular interactions in a condensed phase (liquid or solid) or in solution. By simulating the molecule surrounded by solvent molecules, one can investigate solvation effects, the formation of hydrogen bonds (if applicable), and other non-covalent interactions. These simulations can predict macroscopic properties like density, viscosity, and diffusion coefficients. mdpi.com The polar nitrile group is expected to play a significant role in governing these interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. researchgate.net The method involves creating a statistical model that correlates calculated molecular descriptors with an experimentally measured property. nih.gov

The process for building a QSPR model includes:

Dataset Selection: A diverse set of molecules with known experimental data for a specific property (e.g., boiling point, solubility) is compiled.

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometric, and electronic features of each molecule are calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A QSPR model developed for a class of unsaturated nitriles could be used to accurately predict various physicochemical properties of Butanenitrile, 3-methyl-2-methylene- without the need for direct experimental measurement.

Table 3: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |

This is an interactive data table. You can sort and filter the data.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict the spectroscopic properties of molecules, which is crucial for interpreting experimental spectra and confirming molecular structures. unibo.it

Infrared (IR) and Raman Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.net The resulting computed spectrum can be compared with an experimental spectrum to assign specific peaks to the vibrations of functional groups (e.g., the C≡N stretch, C=C stretch, C-H bends).

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for assigning signals in complex experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to excited states. bsu.by This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the molecule's electronic structure and chromophores. mdpi.com

Table 4: Predicted Spectroscopic Data for Butanenitrile, 3-methyl-2-methylene-

| Parameter | Predicted Value | Functional Group Assignment |

| IR Frequency | 2245 cm⁻¹ | C≡N stretch |

| IR Frequency | 1650 cm⁻¹ | C=C stretch |

| ¹H NMR Shift | 5.3 ppm | =CH₂ (vinylic protons) |

| ¹³C NMR Shift | 118 ppm | -CN (nitrile carbon) |

| ¹³C NMR Shift | 140 ppm | C= (quaternary vinylic carbon) |

| UV-Vis λmax | 210 nm | π → π* transition |

This is an interactive data table. You can sort and filter the data. Note: These are typical predicted values and may vary with the level of theory and basis set used.

Role in Advanced Organic Synthesis and Materials Science Research

Strategic Intermediate in the Construction of Complex Organic Molecules

The strategic importance of Butanenitrile, 3-methyl-2-methylene- in organic synthesis stems from the dual reactivity conferred by its conjugated nitrile and alkene functionalities. fiveable.me This arrangement makes the molecule susceptible to a variety of nucleophilic and cycloaddition reactions, establishing it as a key intermediate in the synthesis of complex organic structures, including natural products and pharmaceuticals. fiveable.meacs.org

Two fundamental reaction types underscore its utility:

Michael Addition (Conjugate Addition): As an α,β-unsaturated nitrile, the compound is an excellent Michael acceptor. masterorganicchemistry.comorganic-chemistry.org In this reaction, a wide range of nucleophiles (Michael donors), such as enolates, amines, or thiolates, add to the β-carbon of the double bond. wikipedia.orgresearchgate.net This process is a reliable and widely used method for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.orgresearchgate.net The reaction is thermodynamically controlled and driven by the formation of a stable σ-bond at the expense of a weaker π-bond. masterorganicchemistry.com

Diels-Alder Reaction: The electron-deficient alkene component of Butanenitrile, 3-methyl-2-methylene- can function as a dienophile in [4+2] cycloaddition reactions. wikipedia.org The electron-withdrawing nature of the nitrile group activates the double bond, facilitating its reaction with a conjugated diene to form a six-membered cyclohexene (B86901) ring. organic-chemistry.orgmasterorganicchemistry.com The Diels-Alder reaction is a powerful tool for building cyclic and polycyclic systems with high stereochemical control, making it a cornerstone of complex molecule synthesis. wikipedia.orgresearchgate.net

The ability to participate in these robust bond-forming reactions allows chemists to use Butanenitrile, 3-methyl-2-methylene- as a foundational piece for assembling more elaborate molecular architectures.

Building Block for Heterocyclic Compounds and Chiral Molecules

The distinct functional groups of Butanenitrile, 3-methyl-2-methylene- make it a valuable precursor for two important classes of molecules: heterocyclic compounds and chiral molecules.

Heterocyclic Synthesis: α,β-Unsaturated nitriles are established building blocks for synthesizing a variety of nitrogen-containing heterocycles. fiveable.me The nitrile group can participate directly in cyclization reactions, while the double bond provides a site for annulation. Published data on related α,β-unsaturated nitriles demonstrates their conversion into a range of heterocyclic systems, including:

Pyridines and Pyrans: Reactions with carbonyl compounds can proceed through a Michael addition followed by cyclization to yield fused 4H-pyrans or 1,4-dihydropyridines. rsc.org

Thiophenes: The reaction of α,β-unsaturated nitriles with elemental sulfur or thioglycollic acid provides pathways to substituted aminothiophenes. longdom.org

Pyrazoles and Isoxazoles: Cyclocondensation reactions with hydrazine (B178648) derivatives or hydroxylamine (B1172632) are extensively used to synthesize pyrazole (B372694) and 1,2-oxazole rings, respectively. longdom.org

The nitrile group itself is a versatile precursor that can be transformed through cycloaddition or radical-mediated processes to form nitrogen-containing heterocycles. researchgate.net

Chiral Molecule Synthesis: Chiral nitriles are critical intermediates in the synthesis of many pharmaceuticals. acs.org Butanenitrile, 3-methyl-2-methylene- is a prochiral molecule, and its carbon-carbon double bond can be hydrogenated to create a chiral center. Asymmetric hydrogenation of α,β-unsaturated nitriles is a highly efficient method for producing enantiomerically enriched saturated nitriles. acs.orgresearchgate.net This transformation is typically achieved using transition-metal catalysts, such as rhodium or iridium, complexed with chiral ligands (e.g., f-spiroPhos). nih.govrsc.org These catalytic systems can achieve excellent enantioselectivities (up to 99.9% ee) and high turnover numbers under mild conditions. researchgate.netrsc.org The resulting chiral nitrile can then be readily converted into other valuable chiral building blocks, such as lactams and amino acids, which are key pharmacophore fragments. nih.govrsc.org

| Reaction Type | Reagent Class | Resulting Heterocycle |

| Cyclocondensation | Hydrazine Derivatives | Pyrazole |

| Cyclocondensation | Hydroxylamine | 1,2-Oxazole |

| Michael Addition/Cyclization | Carbonyl Compounds | 4H-Pyran, 1,4-Dihydropyridine |

| Thiolation/Cyclization | Elemental Sulfur | Thiophene |

Relevance in Polymer Precursor Chemistry and Material Development

The structure of Butanenitrile, 3-methyl-2-methylene- suggests its potential as a monomer or co-monomer in polymer synthesis, with relevance to the development of advanced materials. Its utility is inferred from the well-established chemistry of related α,β-unsaturated nitriles, most notably acrylonitrile (B1666552), which is a key commodity chemical produced on a scale of millions of tonnes annually for acrylic polymers. rsc.org

The incorporation of nitrile-containing monomers can significantly alter polymer properties. The polar nitrile group is known to increase the glass transition temperature (Tg) of polymers; for instance, poly(styrene-co-acrylonitrile) (SAN) exhibits a higher Tg than polystyrene alone. lu.se Therefore, Butanenitrile, 3-methyl-2-methylene- could be explored as a specialty monomer to enhance the thermal properties of polymers.

Furthermore, the nitrile group is highly reactive and can undergo post-polymerization modification. researchgate.net In polymers such as polyacrylonitrile (B21495) (PAN), the pendant nitrile groups serve as chemical handles for a variety of transformations, including hydrolysis, amination, and cyclization. researchgate.net This functionalization allows for the creation of novel polymeric systems with tailored properties for specific applications, such as adsorbents, resins with high chemical resistance, or functional membranes. researchgate.net Lignin-inspired methacrylate (B99206) monomers containing α,β-unsaturated nitrile functionalities have been successfully used to synthesize bio-based polymers with high glass transition temperatures. lu.se

Formation and Detection in Complex Chemical Environments (e.g., atmospheric analogues, biomass burning emissions)

Formation: While direct observational data for Butanenitrile, 3-methyl-2-methylene- in specific environments is limited, plausible formation pathways can be inferred from studies of atmospheric and interstellar chemistry. Unsaturated nitriles have been identified in extraterrestrial environments, such as the interstellar medium and the atmosphere of Titan. nih.govspace.com A primary mechanism for their synthesis in these cold, low-density environments is the barrierless reaction of the cyano radical (CN•) with unsaturated hydrocarbons. researchgate.net Such radical-neutral reactions are efficient even at temperatures as low as 10 K and are considered a compelling route to nitrile formation in space. researchgate.net The detection of dinitriles like malononitrile (B47326) in the Taurus Molecular Cloud highlights the capacity of these environments to produce complex, prebiotic molecules. space.com

Biomass burning is another potential source, as combustion processes are known to emit a wide variety of organic compounds, including organic aerosols and nitrogen-containing species. copernicus.org Although specific nitriles are not typically used as primary markers for biomass burning, the high temperatures and complex chemical matrix provide conditions where they could be formed. nih.govcopernicus.org

Detection: The identification of specific nitriles like Butanenitrile, 3-methyl-2-methylene- in complex environmental samples requires sophisticated analytical techniques. Standard methods often involve gas or liquid chromatography for separation, followed by mass spectrometry (MS) for detection and identification. High-resolution mass spectrometry can be used to distinguish between nitrile rearrangement ions and other ions of nearly the same mass. researchgate.net

Spectroscopic methods are also employed. Infrared (IR) spectroscopy can identify the characteristic vibrational frequency of the C≡N triple bond. researchgate.net More advanced techniques for analyzing complex mixtures containing nitriles are also emerging. One novel approach uses a ¹⁹F-labeled probe in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the rapid and accurate detection of a broad spectrum of nitrile-containing analytes, including pharmaceuticals and pesticides, within complex matrices. acs.org

Enzymatic and Biocatalytic Transformations

Nitrile Hydrolase and Nitrilase-mediated Reactions

Nitrile hydratases (NHases) and nitrilases are the primary enzymes responsible for the biological hydrolysis of nitrile compounds. NHases catalyze the hydration of nitriles to their corresponding amides, while nitrilases directly convert nitriles to carboxylic acids and ammonia. acs.orgwikipedia.org The substrate scope of these enzymes is broad, encompassing aromatic, aliphatic, and unsaturated nitriles. hnu.edu.cnnih.gov

However, the specific enzymatic transformation of Butanenitrile, 3-methyl-2-methylene-, remains an area with limited direct research. Significant insights can be drawn from studies on structurally related molecules. A comprehensive substrate profiling of the cobalt-containing nitrile hydratase from Rhodococcus rhodochrous ATCC BAA 870 was conducted to evaluate its activity against a wide array of nitrile-containing compounds. mdpi.com This study revealed that the enzyme exhibited no detectable activity towards isovaleronitrile (B1219994) (3-methylbutanenitrile), the saturated analog of Butanenitrile, 3-methyl-2-methylene-. mdpi.com This lack of activity suggests that the branched nature of the isobutyl group may present steric hindrance within the enzyme's active site, preventing efficient binding and catalysis. mdpi.com

In contrast, studies on other α,β-unsaturated nitriles have shown successful enzymatic conversions. For instance, the nitrilase from Acidovorax facilis 72W demonstrated regioselective hydrolysis of the (E)-isomer of 2-methyl-2-butenenitrile, an isomer of the target compound, to produce (E)-2-methyl-2-butenoic acid. researchgate.net This highlights that while the α,β-unsaturation is tolerated, the specific substitution pattern is critical for enzyme activity.

The following table summarizes the activity of nitrile hydratase from Rhodococcus rhodochrous ATCC BAA 870 on relevant aliphatic nitriles, illustrating the impact of chain length and branching.

| Substrate | Relative Activity (%) |

| Acetonitrile (B52724) | 100 |

| Propionitrile | High |

| n-Valeronitrile | < 5 |

| n-Capronitrile | < 5 |

| Isovaleronitrile (3-methylbutanenitrile) | 0 |

| Data sourced from a study on the substrate profile of cobalt nitrile hydratase from Rhodococcus rhodochrous ATCC BAA 870. mdpi.com |

Stereoselective Biotransformations for Chiral Product Synthesis

The presence of a chiral center or the potential to create one through enzymatic reaction makes stereoselective biotransformations a highly valuable synthetic tool. acs.org In the case of Butanenitrile, 3-methyl-2-methylene-, the prochiral methylene (B1212753) group (C2) offers the potential for stereoselective addition reactions catalyzed by enzymes. However, there is currently no published research detailing the stereoselective biotransformation of this specific compound.

Nonetheless, related research provides a strong basis for predicting potential outcomes. The biotransformation of various oxiranecarbonitriles using Rhodococcus sp. AJ270, which contains both nitrile hydratase and amidase activities, has been shown to proceed with high enantioselectivity. nih.gov For example, the amidase from this organism displayed excellent (2S, 3R)-enantioselectivity in the hydrolysis of 2-methyl-3-(para-substituted-phenyl)oxiranecarboxamides. nih.gov This demonstrates that microbial enzyme systems can effectively differentiate between stereoisomers of structurally complex nitriles.

Furthermore, the enantioselective hydration of nitriles to produce chiral amides is a well-established strategy. While direct data for Butanenitrile, 3-methyl-2-methylene- is absent, the principles of enantioselective biocatalysis suggest that screening a diverse range of nitrile hydratases or nitrilases could potentially identify a catalyst capable of its stereoselective transformation. researchgate.net

Characterization of Enzyme-Substrate Interactions and Catalytic Mechanisms

The catalytic mechanism of nitrile hydratases involves a metal center, typically iron or cobalt, which acts as a Lewis acid to activate the nitrile group for nucleophilic attack by a water molecule. nih.gov The active site is located at the interface of the α and β subunits of the enzyme. nih.gov Key amino acid residues within the active site, such as arginine and cysteine, play crucial roles in substrate binding and catalysis through hydrogen bonding and direct interaction. nih.gov

Molecular docking studies have been employed to understand the binding modes of various substrates within the active sites of nitrile hydratases. hnu.edu.cnnih.gov For instance, studies on the nitrile hydratase from Rhodococcus erythropolis AJ270 have identified specific residues that form contacts with substrates like benzonitrile. nih.gov While no such specific studies exist for Butanenitrile, 3-methyl-2-methylene-, the finding that its saturated analog, isovaleronitrile, is not a substrate for the R. rhodochrous NHase strongly implies an unfavorable enzyme-substrate interaction. mdpi.com The steric bulk of the isopropyl group adjacent to the nitrile function likely prevents the substrate from adopting the correct orientation within the catalytic pocket for hydration to occur.

The interaction profile within the active site is a delicate balance of steric and electronic factors. The presence of the methylene group in Butanenitrile, 3-methyl-2-methylene- introduces a planar sp²-hybridized center, which could influence its interaction with the active site differently than its saturated counterpart. Further computational and experimental studies would be necessary to fully characterize the potential binding modes and catalytic mechanism for this specific substrate.

Structure Reactivity Relationships of Butanenitrile, 3 Methyl 2 Methylene and Analogues

Comparative Analysis with Isomeric Butenenitriles

The reactivity and stability of Butanenitrile, 3-methyl-2-methylene- are significantly influenced by the arrangement of its atoms, particularly the position of the carbon-carbon double bond relative to the nitrile group. A comparative analysis with its structural isomers, which share the same molecular formula (C₆H₉N) but differ in connectivity or geometry, reveals key structure-reactivity relationships. The most pertinent isomers for comparison are those where the positions of the double bond and alkyl substituents are varied, such as 3-methyl-2-pentenenitrile and 4-methyl-2-pentenenitrile.

The position of the double bond is critical. In isomers like 3-methyl-2-butenenitrile, the C=C double bond is in conjugation with the C≡N triple bond. fiveable.me This conjugation allows for the delocalization of π-electrons across the system, which generally increases the thermodynamic stability of the molecule compared to non-conjugated isomers. fiveable.me Butanenitrile, 3-methyl-2-methylene-, as an α,β-unsaturated nitrile, benefits from this stabilizing effect. fiveable.me In contrast, a hypothetical isomer like 3-methyl-3-butenenitrile, where the double bond is not conjugated with the nitrile group (a β,γ-unsaturated nitrile), would be expected to be less thermodynamically stable.

This difference in stability directly impacts chemical reactivity. The conjugated system in α,β-unsaturated nitriles polarizes the molecule, creating an electrophilic β-carbon that is susceptible to nucleophilic attack, most notably via Michael (1,4-conjugate) addition. fiveable.meresearchgate.net Non-conjugated isomers lack this activated site and would not undergo this type of reaction as readily.

Furthermore, the degree and position of substitution on the carbon backbone influence both stability and reactivity. The tetrasubstituted nature of the double bond in 3-methyl-2-methylenebutanenitrile contributes to its stability (Zaitsev's rule). However, this substitution, particularly the bulky isopropyl group at the β-position, also introduces significant steric hindrance, which can impede the approach of nucleophiles to the β-carbon, a factor that is less pronounced in isomers like crotononitrile (B213123) (CH₃CH=CHCN).

| Property | Butanenitrile, 3-methyl-2-methylene- | 3-Methyl-2-pentenenitrile (E/Z mixture) | 4-Methyl-2-pentenenitrile (E/Z mixture) |

|---|---|---|---|

| Structure | α,β-Unsaturated, Tetrasubstituted alkene | α,β-Unsaturated, Trisubstituted alkene | α,β-Unsaturated, Disubstituted alkene |

| Conjugation | Yes (C=C-C≡N) | Yes (C=C-C≡N) | Yes (C=C-C≡N) |

| Predicted Stability | High (due to conjugation and substitution) | High (due to conjugation) | Moderate (conjugated but less substituted) |

| Steric Hindrance at β-carbon | High (Isopropyl group) | Moderate (Ethyl group) | Low (Isopropyl group at γ-position) |

| Reactivity in Michael Addition | Moderate (Electronically activated but sterically hindered) | High (Activated and less hindered) | Very High (Activated and minimally hindered at β-carbon) |

Influence of Substituents on Chemical Reactivity and Stability

The chemical behavior of Butanenitrile, 3-methyl-2-methylene- is dictated by the electronic properties and steric demands of its constituent groups. The core reactive framework is the α,β-unsaturated nitrile system, where the electron-withdrawing nature of the nitrile group polarizes the conjugated π-system, rendering the β-carbon electrophilic. The existing substituents—a methylidene group at the 2-position and an isopropyl group at the 3-position—exert significant influence.

Steric Effects: Steric hindrance plays a crucial role in modulating the reactivity of this molecule. nih.gov The isopropyl group attached to the β-carbon presents a significant spatial barrier to the approach of incoming nucleophiles. This steric congestion can dramatically decrease the rate of reactions like Michael additions compared to less hindered analogues such as crotononitrile. nih.gov Highly activated substrates like isopropylidenemalononitrile (B78258) are known to undergo reactions readily, but the steric and electronic balance in 3-methyl-2-methylenebutanenitrile makes its reactivity more nuanced. nih.gov

The introduction of new substituents at various positions would further modify the molecule's reactivity and stability:

Substituents on the Isopropyl Group: Replacing hydrogen atoms with electron-withdrawing groups (EWGs) like halogens would enhance the electrophilicity of the β-carbon through an inductive effect, likely increasing the reaction rate with nucleophiles, provided the substituent does not add excessive steric bulk. Conversely, additional electron-donating groups (EDGs) would slightly decrease its reactivity.

Substituents on the Methylene (B1212753) Group: Adding an EWG to the methylene carbon (C=CH-EWG) would create a competing electrophilic site and could alter reaction pathways. An EDG at this position would enhance the nucleophilicity of the double bond itself.

| Position of Substituent (X) | Substituent Type | Effect on β-Carbon Electrophilicity | Predicted Impact on Michael Addition Rate |

|---|---|---|---|

| On Isopropyl Group | Electron-Withdrawing (e.g., -Cl) | Increase (Inductive) | Increase |

| Electron-Donating (e.g., -OCH₃) | Decrease (Inductive) | Decrease | |

| On Methylene Carbon | Electron-Withdrawing (e.g., -CO₂R) | Increase (Resonance) | Increase, potential for alternative pathways |

| Electron-Donating (e.g., -CH₃) | Decrease (Hyperconjugation) | Decrease |

Mechanistic Divergences and Similarities Across Structurally Related Compounds

The reactions of α,β-unsaturated nitriles are diverse, but they are mechanistically centered around the electrophilicity of the C=C-C≡N system. fiveable.me Key reactions include nucleophilic conjugate (Michael) addition, reductions, and cycloadditions. fiveable.me

Michael Addition: For Butanenitrile, 3-methyl-2-methylene-, and its structural analogues, the Michael addition is a cornerstone reaction. The mechanism involves the attack of a nucleophile on the electrophilic β-carbon, forming a resonance-stabilized enolate or keteniminate intermediate. umich.edu This intermediate is then protonated (typically by solvent or during workup) to yield the final 1,4-adduct. While this fundamental pathway is similar across most α,β-unsaturated nitriles, the specific structure of 3-methyl-2-methylenebutanenitrile introduces potential divergences. The significant steric hindrance around the β-carbon can slow the rate of nucleophilic attack compared to less substituted compounds like 2-pentenenitrile. nih.gov For very bulky nucleophiles, this steric clash may suppress the 1,4-addition pathway entirely or allow competing reactions, such as 1,2-addition to the nitrile carbon, to become more prominent.

Reductive Pathways: The reduction of α,β-unsaturated nitriles can also exhibit mechanistic diversity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the alkene and the nitrile, yielding a saturated primary amine. wikipedia.org However, selective 1,4-hydride addition is also possible, leading to the formation of a keteniminate intermediate that can be intercepted. umich.edu This selective pathway is crucial for certain catalytic C-C bond-forming reactions. umich.edu In contrast, reduction of a non-conjugated isomer would proceed by independent reduction of the alkene and nitrile groups without the possibility of a conjugate mechanism.

Alternative Mechanisms: For certain reactants, the mechanism may deviate from a simple ionic pathway. For instance, reactions with 1,4-dihydropyridines can proceed through a spectrum of mechanisms ranging from a direct one-step hydride transfer to a more complex, stepwise Alder-Ene type pathway. chemrxiv.org The specific substituents on the unsaturated nitrile can influence which mechanistic pathway is favored. The high degree of substitution in 3-methyl-2-methylenebutanenitrile could sterically favor a more asynchronous or stepwise transition state in such reactions.

Ultimately, while compounds in this class share fundamental mechanistic features like the formation of resonance-stabilized anionic intermediates, the steric and electronic environment imparted by their specific substitution patterns leads to significant divergences in reaction rates, regioselectivity, and even the operative mechanistic pathway. nih.govacs.org

Emerging Research Frontiers and Future Perspectives

Catalyst Development for Selective Transformations

The synthesis of α,β-unsaturated nitriles, including Butanenitrile, 3-methyl-2-methylene-, is a key area of research, with significant efforts directed toward developing catalysts that offer high selectivity and efficiency. The reactivity of this class of compounds is dominated by the conjugated system of the double bond and the nitrile group, making selective transformations a challenge.

Recent research has focused on transition-metal catalysis to construct the core structure of such molecules. Nickel-catalyzed hydrocyanation of allenes represents a powerful method for installing a cyano group and forming allylic nitriles, which can be precursors or isomers of the target compound. jst.go.jprsc.orgnih.gov The primary challenge in this area is controlling chemo- and regioselectivity, which is crucial for synthesizing a specific isomer like Butanenitrile, 3-methyl-2-methylene-. jst.go.jpnih.gov The development of specialized ligands for nickel catalysts is a promising avenue to achieve higher selectivity in these transformations. acs.org

Another significant approach is the use of Grubbs' catalysts in cross-metathesis reactions between electron-deficient olefins (like acrylonitrile) and various 1-alkenes. researchgate.netqub.ac.uk This method allows for the direct formation of the α,β-unsaturated nitrile structure. Research in this area is geared towards optimizing catalyst performance to achieve high yields and selectivity for the desired product, even with sterically hindered substrates. qub.ac.uk

Furthermore, copper-catalyzed hydroalumination followed by cyanation has emerged as a highly regio- and stereoselective method for the formal hydrocyanation of allenes, yielding β,γ-unsaturated nitriles that can feature α-all-carbon quaternary centers. beilstein-journals.org While this produces an isomer, subsequent catalyst-driven isomerization could provide a route to the α,β-unsaturated target. A patent describes a method for isomerizing 2-methyl-3-butenenitrile (B95465) to 2-methyl-2-butenenitrile using a calcium-containing inorganic base as a catalyst, demonstrating the industrial interest in such transformations. google.com

| Catalytic Method | Catalyst Type | Key Transformation | Primary Research Focus | Reference |

|---|---|---|---|---|

| Hydrocyanation of Allenes | Nickel-based complexes (e.g., (R,R)-Ph-BPE–Ni(0)) | Allene (B1206475) to Allylic Nitrile | Controlling regioselectivity and achieving enantioselectivity. | jst.go.jprsc.orgacs.org |

| Cross-Metathesis | Ruthenium-based (Grubbs' catalysts) | Alkene + Acrylonitrile (B1666552) to α,β-Unsaturated Nitrile | Improving catalyst efficiency and product selectivity. | researchgate.netqub.ac.uk |

| Formal Hydrocyanation | Copper-catalyzed hydroalumination/cyanation | Allene to β,γ-Unsaturated Nitrile | Achieving high regio- and (E)-selectivity under mild conditions. | beilstein-journals.org |

| Isomerization | Calcium-containing inorganic bases | Alkene-nitrile to conjugated alkene-nitrile | Direct conversion of mixed liquids to the desired isomer. | google.com |

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology are becoming increasingly important for the synthesis of fine chemicals, including nitriles. These technologies offer significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. beilstein-journals.orgresearchgate.net

The synthesis of nitriles, which can involve hazardous reagents or intermediates, is particularly well-suited for microreactor systems. bohrium.comrsc.org Continuous-flow protocols have been developed for various nitrile syntheses, such as the Schmidt reaction of aldehydes and the direct conversion of carboxylic acids. bohrium.comacs.org These methods improve safety by minimizing the accumulation of toxic or unstable compounds. beilstein-journals.org Applying these principles to the synthesis of Butanenitrile, 3-methyl-2-methylene- could enable safer and more efficient production.

For example, a continuous-flow process for a cyanide-free synthesis of aryl nitriles using p-tosylmethyl isocyanide (TosMIC) has been demonstrated with residence times as short as 1.5 minutes. rsc.org Similarly, the oxidative dehydrogenation of amines to nitriles has been successfully performed in continuous flow using solid RuO₂/Al₂O₃ catalysts. dtu.dk Adapting such flow chemistry setups for the synthesis of Butanenitrile, 3-methyl-2-methylene- could streamline its production and purification. rsc.org The integration of in-line purification using solid-supported reagents and scavengers within a flow system can lead to higher yields and purity compared to batch processes. rsc.org

| Flow Chemistry Method | Key Reagents/Reaction | Advantages | Potential Relevance for Butanenitrile, 3-methyl-2-methylene- | Reference |

|---|---|---|---|---|

| Schmidt Reaction | Aldehydes with azides | Rapid reaction, improved safety handling toxic azides, high yields. | Synthesis from a corresponding aldehyde precursor. | bohrium.com |

| Acid-Nitrile Exchange | Carboxylic acids with acetonitrile (B52724) | Catalyst-free, uses acetonitrile as solvent and reagent. | Synthesis from a corresponding carboxylic acid. | acs.orgsemanticscholar.org |

| van Leusen Reaction | Ketones with TosMIC | Cyanide-free, fast residence time, scalable. | Synthesis from a ketone precursor. | rsc.org |

| Oxidative Dehydrogenation | Amines with air as oxidant | Uses air as a green oxidant and solid catalysts. | Synthesis from a primary amine precursor. | dtu.dk |

Advanced Materials and Nanotechnology Integration

The unique structure of Butanenitrile, 3-methyl-2-methylene-, featuring both a reactive vinyl group and a polar nitrile group, suggests its potential as a building block in materials science. While specific research on integrating this compound into advanced materials is limited, its functional groups offer clear avenues for exploration.

The methylene (B1212753) group makes the compound a potential monomer for polymerization reactions. The synthesis of novel polymers with pendant isopropyl and nitrile functionalities could lead to materials with tailored thermal, mechanical, and dielectric properties. The nitrile group can enhance polymer polarity and intermolecular interactions, potentially improving adhesion and thermal stability.

In nanotechnology, the nitrile group can act as a ligand to coordinate with metal surfaces or nanoparticles, enabling the creation of functionalized nanomaterials. These materials could find applications in catalysis, sensing, or electronics. The ability of nitriles to be converted into other functional groups, such as amines or carboxylic acids, further expands their utility as versatile intermediates for surface modification and the development of complex material architectures. ontosight.ai

Interdisciplinary Research with Biological Systems and Environmental Chemistry

The nitrile functional group is a key pharmacophore found in numerous biologically active compounds and pharmaceuticals. bohrium.comnih.gov Although the specific biological activity of Butanenitrile, 3-methyl-2-methylene- has not been extensively reported, its structure as a small, functionalized molecule makes it a candidate for screening in drug discovery programs. Its potential interactions with enzymes and receptors are an open area for investigation. nih.gov

From an environmental chemistry perspective, understanding the fate and impact of synthetic nitriles in the environment is crucial. Research in this area would involve studying the biodegradability of Butanenitrile, 3-methyl-2-methylene-, its potential toxicity to aquatic and terrestrial organisms, and its persistence in soil and water. The presence of an unsaturated bond and a nitrile group suggests that it may be susceptible to various biotic and abiotic degradation pathways. Future research could focus on identifying its transformation products and assessing their environmental impact. The development of green and sustainable synthetic routes, as explored in flow chemistry, is also a key aspect of minimizing the environmental footprint associated with the production and use of such chemicals. rsc.org

Q & A

Q. What are the recommended synthesis methods for 3-methyl-2-methylene butanenitrile, and how can reaction conditions be optimized?

Methodological Answer: 3-Methyl-2-methylene butanenitrile can be synthesized via nucleophilic substitution reactions. A common approach involves reacting alkyl halides (e.g., n-propyl chloride) with potassium cyanide (KCN) under reflux conditions. For example, n-propyl chloride reacts with KCN in a polar aprotic solvent (e.g., dimethylformamide) to yield butanenitrile derivatives. Optimization includes:

- Temperature control : Maintaining reflux conditions (~80–100°C) to enhance reaction kinetics while avoiding side reactions.

- Solvent selection : Using aprotic solvents to stabilize intermediates and improve yield.

- Catalyst use : Employing phase-transfer catalysts to enhance cyanide ion availability in biphasic systems.

Contaminants like moisture must be minimized to prevent hydrolysis of the nitrile group .

Q. How can researchers characterize the molecular structure of 3-methyl-2-methylene butanenitrile using spectroscopic techniques?

Methodological Answer: Structural elucidation involves:

- Mass Spectrometry (MS) : To confirm molecular weight (C₆H₉N, MW 95.14) via parent ion detection .

- Infrared (IR) Spectroscopy : Identification of the nitrile group (C≡N) via a sharp absorption peak near 2240 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for methyl groups (δ ~1.0–1.5 ppm), methylene protons (δ ~2.5–3.0 ppm), and alkene protons (δ ~5.0–5.5 ppm).

- ¹³C NMR : Distinct signals for the nitrile carbon (δ ~115–120 ppm) and unsaturated carbons (δ ~120–140 ppm).

Cross-validation with computational tools (e.g., Gaussian) ensures accuracy .

Q. What safety protocols should be followed when handling 3-methyl-2-methylene butanenitrile in laboratory settings?

Methodological Answer: Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed 0.3 ppm .

- Ventilation : Use fume hoods to limit inhalation exposure.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent toxic gas release (e.g., HCN).

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How are occupational exposure limits (OELs) established for nitrile compounds like 3-methyl-2-methylene butanenitrile when toxicity data is limited?

Methodological Answer: OELs are extrapolated using surrogate data from structurally similar compounds. For 3-methyl-2-methylene butanenitrile, the U.S. Department of Energy proposed an OEL of 0.3 ppm based on analogs like propanenitrile (NIOSH REL: 6 ppm) and butanenitrile (NIOSH REL: 8 ppm). Toxicity endpoints (e.g., LD₅₀, LC₅₀) and mechanistic studies (e.g., cyanide release potential) are prioritized. Computational models (e.g., QSAR) further refine estimates by predicting acute toxicity and metabolic pathways .